molecular formula C16H13ClN2OS B2411285 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 900866-77-5

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2411285
CAS No.: 900866-77-5
M. Wt: 316.8
InChI Key: JYLDXRVRGKCJGO-UHFFFAOYSA-N
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Description

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule with the molecular formula C16H13ClN2OS and a molecular weight of 316.81 g/mol . This benzothiazole derivative is of significant interest in medicinal chemistry and oncology research due to the established pharmacological profile of its structural class. Benzothiazole derivatives are recognized for their distinctive structure and diverse biological activities, particularly their promising anti-tumor and anti-inflammatory properties . This compound is intended for research applications only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. Core Research Applications & Value: The primary research value of this compound lies in its structural similarity to lead compounds in anticancer discovery. It serves as a valuable chemical scaffold for developing novel therapeutic agents. Specific research applications include: Anticancer Agent Development: Benzothiazole analogs have demonstrated potent and selective inhibitory effects on the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) in vitro studies . Dual-Action Cancer Therapy Research: The benzothiazole core structure is a key framework in the exploration of agents that simultaneously target cancer proliferation and the associated inflammatory tumor microenvironment. This compound can be utilized to investigate the relationship between chemical structure and biological activity (SAR) . Mechanistic Studies: Related bioactive benzothiazoles have been shown to exert their effects by inhibiting key signaling pathways such as AKT and ERK, and by reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which are critically involved in tumor progression .

Properties

IUPAC Name

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLDXRVRGKCJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4,7-dimethyl-2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted benzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dihydrobenzothiazoles.

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

  • A benzothiazole ring , which is known for its diverse biological activities.
  • A chloro group and two methyl groups that enhance its reactivity and biological interactions.

This specific arrangement allows for significant interactions within biological systems, making it a candidate for further research and development.

Antimicrobial Properties

Benzothiazole derivatives, including 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, have shown promising antimicrobial activities against various pathogens. Research indicates that compounds with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening
In a study evaluating synthesized benzothiazole derivatives, compounds were tested against bacterial strains using the turbidimetric method. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics like penicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Efficacy
In vitro assays using the MCF7 breast cancer cell line revealed that certain benzothiazole derivatives showed significant cytotoxicity. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment with these compounds .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMethodology UsedKey Findings
AntimicrobialVarious bacterial strainsTurbidimetric methodSignificant activity against Gram-positive and Gram-negative bacteria
AntifungalFungal strainsDisc diffusion methodComparable efficacy to fluconazole
AnticancerMCF7 (breast cancer)Sulforhodamine B assayNotable cytotoxicity observed

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it can interfere with the synthesis of nucleic acids, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine and dimethyl substituents.

    3-chloro-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the dimethyl substituents.

    N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine substituent.

Uniqueness

3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chlorine and dimethyl substituents, which can enhance its biological activity and selectivity. The combination of these substituents can improve the compound’s ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Biological Activity

3-Chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including a chloro group and two methyl groups on the benzothiazole ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, potential applications, and comparative analyses with related compounds.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{12}ClN_{2}S, with a molecular weight of approximately 316.8 g/mol. The structural configuration allows for various interactions within biological systems, enhancing its potential as a therapeutic agent.

Biological Activities

Benzothiazole derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell functions .
  • Anticancer Activity : Some studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation. The presence of electron-donating groups in the structure has been linked to enhanced anticancer effects .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties in various models, indicating potential use in treating inflammatory diseases .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesIC50 (μM)MIC (μM)Biological Activity
This compoundChloro and methyl substitutionsNTNTAntimicrobial, anticancer
N-(4-methylbenzothiazol-2-yl)benzamideMethyl substitution7.7 ± 0.80.08Anticancer
2-amino-N-(4-chlorobenzothiazol-2-yl)acetamideAmino group on benzothiazoleNT0.32Antimicrobial
N-(6-methoxybenzothiazol-2-yl)benzamideMethoxy substitutionNT0.09Neuroprotective

NT: Not Tested

The above table illustrates the varying biological activities of benzothiazole derivatives based on their structural modifications. The presence of specific functional groups significantly influences their efficacy against different biological targets.

Case Study: Anticancer Activity

In a study examining the anticancer properties of benzothiazole derivatives, researchers found that compounds similar to this compound exhibited promising results against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and repair.
  • Interaction with Cellular Receptors : It may bind to cellular receptors that modulate signaling pathways related to inflammation and cancer progression.
  • Oxidative Stress Induction : Some studies suggest that benzothiazole derivatives can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Q & A

Q. How do substituent electronic effects modulate electrochemical properties?

  • Analysis :
  • Cyclic Voltammetry : Measure oxidation potentials (Epa_{pa}) in acetonitrile; Cl substituents lower HOMO levels.
  • DFT Calculations : Gaussian 16 to map electron density distributions (e.g., Fukui indices) .

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